GLY-LYS-HIS is a tripeptide composed of the amino acids glycine, lysine, and histidine. It is a basic peptide due to the presence of lysine and histidine. While this specific tripeptide's natural source and classification are not explicitly mentioned in the provided literature, it forms the N-terminal sequence of a histidine-rich peptide released from bovine high-molecular-weight kininogen by bovine plasma kallikrein. [] This histidine-rich peptide plays a role in biological processes beyond its function as a precursor to bradykinin. []
Glycyl-L-lysyl-L-histidine is a tripeptide composed of three amino acids: glycine, lysine, and histidine. This compound is notable for its biological activities, including antioxidant properties and potential therapeutic applications in wound healing and tissue regeneration. The peptide's structure facilitates interactions with metal ions, which may enhance its biological efficacy.
Glycyl-L-lysyl-L-histidine can be synthesized from its constituent amino acids through various methods, primarily solid-phase peptide synthesis. It belongs to the class of peptides and is classified as a bioactive tripeptide due to its physiological effects in biological systems. The compound has been studied for its role in promoting fibroblast proliferation and its potential as a therapeutic agent in dermatology and regenerative medicine .
The synthesis of glycyl-L-lysyl-L-histidine typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, often using protecting groups to prevent unwanted reactions during synthesis.
Glycyl-L-lysyl-L-histidine has a specific sequence that influences its biological function. The molecular formula can be represented as C₁₁H₁₄N₄O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Glycyl-L-lysyl-L-histidine participates in various chemical reactions typical of peptides. These include:
The mechanism by which glycyl-L-lysyl-L-histidine exerts its biological effects involves several pathways:
Glycyl-L-lysyl-L-histidine has several scientific uses:
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing glycyl-L-lysyl-L-histidine (Gly-Lys-His), with recent innovations enhancing efficiency for this "difficult sequence" rich in basic residues. The C-terminal lysine immobilization employs Wang resin or hydroxymethylphenoxy (HMP) linkers, activated via fluorenylmethyloxycarbonyl (Fmoc)-Lys(Boc)-OH in dimethylformamide (DMF) with coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) at 45–50°C. This achieves resin loading capacities of 0.7–1.0 mmol/g, critical for minimizing deletion sequences [1] [5].
Deprotection of Fmoc groups uses 20% piperidine in DMF, optimized via real-time UV monitoring to track dibenzofulvene adduct formation. For sterically hindered residues like histidine, microwave-assisted deprotection (50°C, 5 min) reduces aggregation risks by 40% compared to conventional methods. Post-coupling, capping with acetic anhydride blocks uncoupled termini, curtailing truncation peptides and improving crude purity to >85% for this tripeptide [3] [6].
Table 1: SPPS Parameters for Gly-Lys-His Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Resin Type | Wang resin (HMP linker) | High Lys loading (0.9 mmol/g) |
Coupling Agents | DIC/HOBt + DMAP (catalyst) | >98% coupling efficiency |
Deprotection | 20% piperidine + UV monitoring | Complete Fmoc removal in <3 min |
Aggregation Suppression | Microwave irradiation (50°C) | 40% reduction in β-sheet formation |
Solution-phase synthesis remains viable for Gly-Lys-His, particularly for large-scale (>10 mmol) production. N-to-C elongation strategies leverage peptide thiocarboxylic acids (PTCs), where glycyl-thioacid reacts with Fmoc-Lys-His-OMe under aerobic conditions. Catalyzed by N-hydroxy-2-pyridinone (HOPOPhy), this method achieves 86% yield with <1% epimerization—superior to classical C-to-N approaches prone to diketopiperazine formation [9].
Fragment condensation is equally critical: Gly-Lys and His fragments couple via O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate (HBTU) in tetrahydrofuran (THF), yielding 94% after 2 h. However, solution-phase requires iterative purification (e.g., recrystallization), increasing solvent waste by 30% versus SPPS. For Gly-Lys-His, the convergent approach reduces steps from 8 (linear) to 3, enhancing atom economy [9] [6].
Table 2: Solution- vs. Solid-Phase Synthesis Efficiency
Metric | Solution-Phase | Solid-Phase |
---|---|---|
Step Yield | 90–94% (fragment coupling) | 97–99% (per cycle) |
Epimerization | <1% (HOPOPhy-assisted) | 0.5–2% (His residue) |
Solvent Consumption | 50 mL/g peptide | 20 mL/g peptide |
Scale Adaptability | >10 mmol | <1 mmol |
Gly-Lys-His derivatives exploit its metal-chelating and amphipathic properties:
Table 3: Bioactive Derivatives of Gly-Lys-His
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1